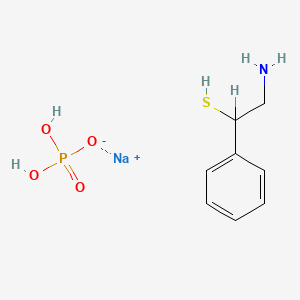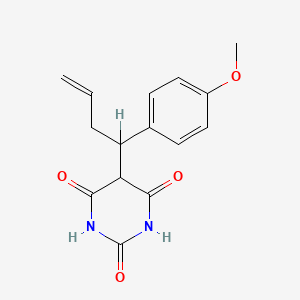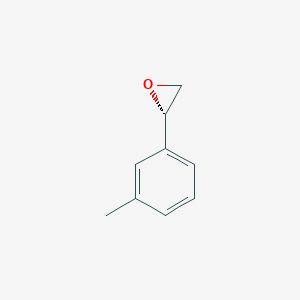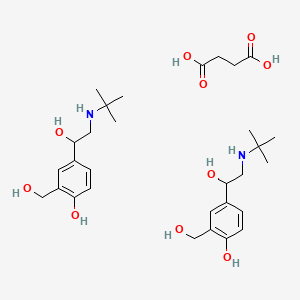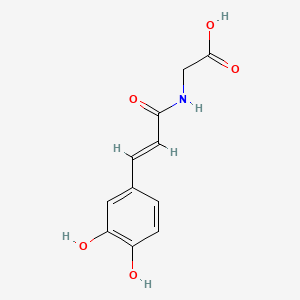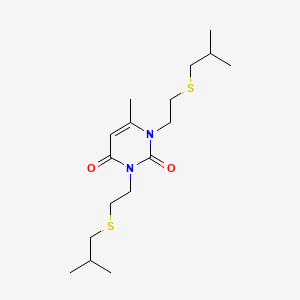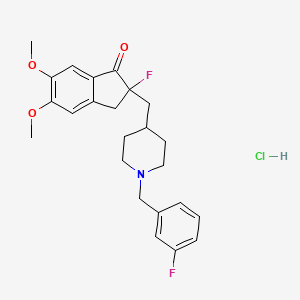
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated indenone core, a piperidine ring, and methoxy groups. The presence of fluorine atoms and the piperidine moiety contribute to its distinct chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indenone Core: This step involves the cyclization of appropriate precursors to form the indenone structure.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the piperidine ring can enhance its binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2,3-dihydro-1H-inden-1-one
- 5-Bromo-2,3-dihydro-1H-inden-1-one
- 1-Amino-2,3-dihydro-1H-inden-2-ol
Uniqueness
1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride stands out due to its unique combination of fluorine atoms, piperidine ring, and methoxy groups. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
290308-82-6 |
|---|---|
Fórmula molecular |
C24H28ClF2NO3 |
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
2-fluoro-2-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-3H-inden-1-one;hydrochloride |
InChI |
InChI=1S/C24H27F2NO3.ClH/c1-29-21-11-18-14-24(26,23(28)20(18)12-22(21)30-2)13-16-6-8-27(9-7-16)15-17-4-3-5-19(25)10-17;/h3-5,10-12,16H,6-9,13-15H2,1-2H3;1H |
Clave InChI |
FWMCRDREDHSOJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCN(CC3)CC4=CC(=CC=C4)F)F)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


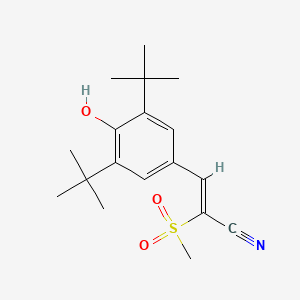
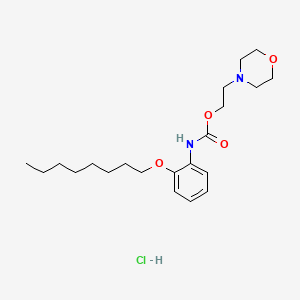

![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
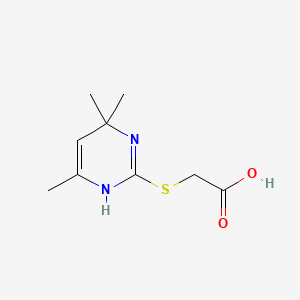
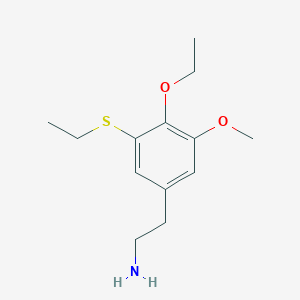
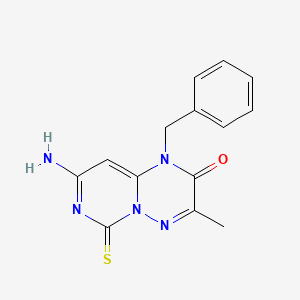
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
